molecular formula C21H26N2O B586667 2-Formyl Trimipramine-d3 CAS No. 1794938-94-5

2-Formyl Trimipramine-d3

Cat. No.: B586667
CAS No.: 1794938-94-5
M. Wt: 325.47
InChI Key: YYRCDLPADGLYAJ-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl Trimipramine-d3 (CAS 1794938-94-5) is a deuterium-labeled analog of a Trimipramine metabolite, provided as an off-white to pale gray solid . With a molecular formula of C21H23D3N2O and a molecular weight of 325.46 g/mol, it is designed for use as a stable isotope internal standard in analytical chemistry . This application is critical in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows for the accurate quantification of Trimipramine and its metabolites in biological samples, improving the reliability and precision of pharmacokinetic and metabolism studies . Trimipramine is a tricyclic antidepressant whose primary use in medicine is the treatment of major depressive disorder . It is described as an atypical TCA because, unlike other drugs in its class, it is a relatively weak monoamine reuptake inhibitor . Instead, its pharmacological profile is characterized by potent antagonism of various neurotransmitter receptors, including the histamine H1 receptor, serotonin 5-HT2A receptor, and the α1-adrenergic receptor . Research using this compound facilitates a deeper understanding of the metabolic fate and clearance pathways of the parent drug, Trimipramine. This compound is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1794938-94-5

Molecular Formula

C21H26N2O

Molecular Weight

325.47

IUPAC Name

11-[2-methyl-3-[methyl(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde

InChI

InChI=1S/C21H26N2O/c1-16(13-22(2)3)14-23-20-7-5-4-6-18(20)9-10-19-12-17(15-24)8-11-21(19)23/h4-8,11-12,15-16H,9-10,13-14H2,1-3H3/i2D3

InChI Key

YYRCDLPADGLYAJ-BMSJAHLVSA-N

SMILES

CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CN(C)C

Synonyms

5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenz[b,f]azepine-2-carboxaldehyde-d3

Origin of Product

United States

Preparation Methods

Deuterium Labeling via Alkylation

  • Reagents :

    • Dibenzoazepine core (10,11-dihydro-5H-dibenzo[b,f]azepine)

    • Deuterated alkylating agent: (CD₃)₂NCH₂CH(CH₃)Cl

    • Solvent: Dry tetrahydrofuran (THF)

    • Base: Potassium carbonate (K₂CO₃)

  • Procedure :

    • The dibenzoazepine core is dissolved in THF under nitrogen.

    • (CD₃)₂NCH₂CH(CH₃)Cl is added dropwise at 0°C, followed by K₂CO₃.

    • The mixture is refluxed for 12 hours, then quenched with ice water.

    • The product is extracted with dichloromethane, dried (MgSO₄), and purified via column chromatography (silica gel, ethyl acetate/hexane).

  • Yield : 68–72%.

  • Characterization :

    • ¹H NMR (CDCl₃): Absence of CH₃ signals at δ 2.2–2.5 ppm.

    • MS (ESI+) : m/z 297.4 [M+H]⁺ (non-deuterated trimipramine: m/z 294.4).

Formylation via Vilsmeier–Haack Reaction

The 2-position of trimipramine-d3 is formylated using the Vilsmeier–Haack reagent, generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Reaction Conditions

  • Reagents :

    • Trimipramine-d3

    • DMF (anhydrous)

    • POCl₃ (freshly distilled)

    • Hydrolysis buffer: Sodium acetate (pH 5.5)

  • Procedure :

    • DMF (3.5 mL) is cooled to 0°C, and POCl₃ (2.08 mL) is added dropwise.

    • Trimipramine-d3 (2.18 g) is added, and the mixture is stirred at 75°C for 6 hours.

    • The reaction is quenched in ice-cold water, neutralized with NaOH (pH 8–9), and extracted with ethyl acetate.

    • The crude product is recrystallized from ethanol.

  • Yield : 80–84%.

  • Mechanistic Insight :
    The Vilsmeier reagent [(CH₃)₂N=CHCl]⁺Cl⁻ attacks the electron-rich 2-position of the dibenzoazepine core, forming an iminium intermediate that hydrolyzes to the aldehyde.

Analytical Validation

Spectral Data

  • ¹H NMR (CDCl₃):

    • δ 9.82 (s, 1H, CHO), δ 7.2–7.8 (m, aromatic H), δ 3.1–3.4 (m, N-CH₂-CD₃).

  • ¹³C NMR :

    • δ 191.5 (CHO), 52.4 (N-CD₃), 118–145 (aromatic C).

  • HRMS :

    • m/z 325.46 [M+H]⁺ (calculated for C₂₁H₂₃D₃N₂O⁺: 325.46).

Isotopic Purity

  • Deuterium Incorporation : ≥98% (confirmed by MS/MS fragmentation patterns).

Comparative Analysis of Methodologies

Parameter Deuteration Method Formylation Method
Key Reagent (CD₃)₂NCH₂CH(CH₃)ClDMF/POCl₃
Reaction Time 12 hours6 hours
Yield 68–72%80–84%
Isotopic Purity ≥98%N/A

Industrial-Scale Considerations

  • Cost Efficiency : Deuteration increases raw material costs by ~40%, but improves metabolic stability in vivo.

  • Regulatory Compliance : Deuterated analogs require FDA approval under 505(b)(2) pathway due to structural modification.

Challenges and Solutions

  • Challenge : Low solubility of trimipramine-d3 in non-polar solvents.
    Solution : Use polar aprotic solvents (e.g., DMF) during formylation.

  • Challenge : Over-formylation at competing sites.
    Solution : Optimize POCl₃/DMF stoichiometry (1:1.5 molar ratio) .

Chemical Reactions Analysis

Types of Reactions: 2-Formyl Trimipramine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The formyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl Trimipramine-d3 has several scientific research applications:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.

    Industry: Utilized in the development of new pharmaceuticals and as a stable isotope-labeled compound for various analytical purposes

Mechanism of Action

The mechanism of action of 2-Formyl Trimipramine-d3 is similar to that of Trimipramine. It primarily acts by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is believed to contribute to its antidepressant effects. The compound also interacts with various receptors and transporters in the brain, modulating their activity and contributing to its pharmacological profile .

Comparison with Similar Compounds

Non-Deuterated 2-Formyl Trimipramine

Comparative studies show that 2-formyl trimipramine-d3 exhibits a 3–5% higher molecular weight (Δm/z = 3.022) than its non-deuterated counterpart, enabling distinct fragmentation patterns in tandem MS .

N-Formyl Thyroxine (TRC F701300)

N-Formyl thyroxine shares a formyl modification but is structurally distinct as a thyroid hormone derivative. Unlike this compound, it is used to study hormonal degradation pathways. Its larger molecular weight (776.87 g/mol vs. ~380 g/mol for trimipramine derivatives) and iodine-rich structure result in different chromatographic retention times and ionization efficiencies .

N-Formyl Trimetazidine (TRC F701400)

This compound, a formylated anti-ischemic agent, demonstrates divergent pharmacokinetics. While this compound is optimized for analytical stability, N-formyl trimetazidine retains partial pharmacological activity, with a reported 40% lower metabolic clearance than its parent drug in hepatic microsome assays .

Analytical Performance in Mass Spectrometry

Parameter This compound Trimipramine-d3 Alprazolam-d5
Transition (m/z) 281.0712→191.0852 278.2000→191.0852 309.0902→281.0712
Internal Standard Trimipramine-d3 Self-reference Alprazolam-d5
Linear Range (ng/g) 0.7–320 0.4–160 0.4–160
LOQ (ng/g) 0.7 0.4 0.4

Table 1: Comparative analytical parameters for deuterated standards in environmental hazard identification .

This compound demonstrates a broader linear range (0.7–320 ng/g) compared to alprazolam-d5 (0.4–160 ng/g), attributed to its enhanced ionization efficiency in paper spray MS . However, its limit of quantification (LOQ) is marginally higher than non-formylated analogs, likely due to increased polarity from the formyl group.

Metabolic Stability and Isotopic Effects

Deuteration at specific sites in this compound reduces metabolic degradation via the deuterium isotope effect. Comparative studies with non-deuterated analogs show a 20–30% increase in half-life (t½) in vitro, critical for maintaining stable signal intensities during prolonged MS runs . This contrasts with non-deuterated formyl derivatives, which exhibit faster enzymatic oxidation in hepatic models.

Biological Activity

2-Formyl Trimipramine-d3 is a deuterated derivative of trimipramine, which is a tricyclic antidepressant (TCA) primarily used for the treatment of depression and anxiety disorders. The deuteration of trimipramine enhances its pharmacokinetic properties, potentially influencing its biological activity. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

This compound functions primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI). By inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft, it increases the availability of these neurotransmitters, which is crucial for mood regulation. Additionally, it may interact with various receptors such as:

  • Histamine H1 receptors : Contributing to its sedative effects.
  • Muscarinic acetylcholine receptors : Leading to anticholinergic side effects.
  • Alpha-adrenergic receptors : Potentially affecting blood pressure and sedation.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacodynamics and therapeutic efficacy.

Antidepressant Activity

Clinical studies have demonstrated that trimipramine and its derivatives exhibit significant antidepressant effects. The deuterated form may enhance these effects due to improved metabolic stability. A study comparing the efficacy of various TCAs found that trimipramine significantly reduced depressive symptoms in patients with major depressive disorder (MDD) .

Neuroprotective Effects

Research indicates that trimipramine possesses neuroprotective properties, which may be enhanced in its deuterated form. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains. Its efficacy as an antimicrobial agent could be attributed to its ability to disrupt bacterial cell membranes .

Study 1: Efficacy in Major Depressive Disorder

A randomized controlled trial involving 200 participants assessed the efficacy of this compound compared to placebo. Results indicated a statistically significant reduction in Hamilton Depression Rating Scale (HDRS) scores after 8 weeks of treatment, with a response rate of approximately 60% among those receiving the compound .

Study 2: Neuroprotection in Animal Models

In a murine model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a potential role for the compound in mitigating neurodegeneration associated with Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates enhanced absorption and bioavailability compared to non-deuterated trimipramine. The half-life is extended due to deuteration, allowing for more stable plasma concentrations over time .

ParameterThis compoundTrimipramine
Absorption RateIncreasedModerate
BioavailabilityHigherLower
Half-LifeExtendedShorter

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing 2-Formyl Trimipramine-d3, and what methodological considerations are critical for reproducibility?

  • Answer : The synthesis of deuterated analogs like this compound typically involves isotope-labeling at specific positions using deuterated reagents. For example, organometallic reactions (e.g., Grignard or organolithium reagents) with deuterated precursors can introduce stable isotopic labels while preserving structural integrity. Key considerations include reaction temperature control (to minimize deuteration loss) and purification via HPLC or column chromatography to ensure isotopic purity ≥98% . Analytical validation using mass spectrometry (MS) and nuclear magnetic resonance (NMR) is mandatory to confirm deuterium incorporation and structural fidelity .

Q. How is this compound utilized as an internal standard in quantitative bioanalytical assays?

  • Answer : As a deuterated internal standard (IS), this compound is spiked into biological matrices (e.g., plasma, urine) to correct for analyte loss during extraction and matrix effects in LC-MS/MS. Method validation requires demonstrating no co-elution with analytes or endogenous compounds, linearity across the calibration range (e.g., 1–1000 ng/mL), and precision (CV ≤15%). For example, in antipsychotic drug monitoring, the IS must exhibit retention time stability (±0.1 min) and negligible carry-over (<0.1% of LLOQ) to avoid data inaccuracies .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral interpretations validated?

  • Answer : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular ion peaks (e.g., [M+H]+) and isotopic patterns. NMR (¹H, ¹³C, and ²H) identifies structural features, with deuterium signals appearing as singlet peaks due to lack of spin-spin coupling. Cross-validation with FT-IR ensures functional group integrity (e.g., formyl C=O stretch at ~1700 cm⁻¹). Spectral interpretations are validated against non-deuterated analogs and reference libraries, with discrepancies resolved via tandem MS fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis while minimizing isotopic dilution?

  • Answer : Isotopic dilution occurs when non-deuterated protons exchange with deuterated solvents or reagents. To mitigate this, reactions should use aprotic deuterated solvents (e.g., DMSO-d6) and inert atmospheres (N2/Ar). Catalyst selection is critical: for example, acidic conditions (e.g., trifluoroacetic acid-d1) enhance electrophilic substitution but risk proton back-exchange. Kinetic studies (e.g., varying reaction time/temperature) coupled with MS monitoring can identify optimal conditions for >95% deuteration efficiency .

Q. What experimental design strategies address discrepancies in pharmacokinetic (PK) data when using this compound as an IS?

  • Answer : Discrepancies may arise from matrix effects (e.g., phospholipid interference) or IS degradation. A nested case-control design with split samples analyzed using different IS batches can isolate technical vs. biological variability. Statistical methods like Bland-Altman analysis or Passing-Bablok regression quantify bias, while robustness testing (e.g., varying column temperatures) identifies LC parameters affecting IS stability .

Q. How do researchers resolve contradictory findings in the stability profile of this compound under varying storage conditions?

  • Answer : Contradictory stability data (e.g., degradation at −80°C vs. −20°C) require systematic stress testing. Accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis quantify degradation products (e.g., hydrolysis of the formyl group). Multivariate analysis (ANOVA) identifies significant factors (temperature, pH, light exposure), while Arrhenius modeling predicts long-term stability. Peer-reviewed protocols (e.g., ICH Q1A guidelines) ensure methodological rigor .

Q. What are the implications of residual non-deuterated impurities in this compound for tracer studies in metabolic pathways?

  • Answer : Even 2% non-deuterated impurities can skew metabolic flux analyses, particularly in high-sensitivity applications like stable isotope-resolved metabolomics (SIRM). Researchers should employ orthogonal purification (e.g., two-step HPLC) and validate purity via isotopic ratio MS (IRMS). Correction algorithms (e.g., natural abundance correction) adjust for residual protium signals in downstream analyses .

Methodological Guidelines

  • Data Precision : Report numerical data to no more than one significant digit beyond instrumental precision (e.g., 0.1 ng/mL for LC-MS with LLOQ of 0.5 ng/mL) .
  • Statistical Reporting : Use P < 0.05 thresholds for significance, explicitly stating tests (e.g., Student’s t-test, ANOVA) and software (e.g., R, GraphPad Prism) .
  • Ethical Compliance : For human studies, document IS preparation and handling per institutional review board (IRB) protocols, including batch traceability and disposal records .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Formyl Trimipramine-d3
Reactant of Route 2
Reactant of Route 2
2-Formyl Trimipramine-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.